molecular formula C11H9ClN2O2S B11119977 2-chloro-N-(pyridin-3-yl)benzenesulfonamide

2-chloro-N-(pyridin-3-yl)benzenesulfonamide

Cat. No.: B11119977
M. Wt: 268.72 g/mol
InChI Key: WHKCMSRFVIMLDZ-UHFFFAOYSA-N
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Description

2-chloro-N-(3-pyridyl)-1-benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry. This compound features a pyridine ring substituted with a chlorine atom and a benzenesulfonamide group, making it a unique structure with potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-pyridyl)-1-benzenesulfonamide typically involves the reaction of 3-chloropyridine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of 2-chloro-N-(3-pyridyl)-1-benzenesulfonamide may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-pyridyl)-1-benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom on the pyridine ring can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or a sulfide.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Substituted pyridine derivatives.

    Oxidation: Sulfone derivatives.

    Reduction: Sulfinamide or sulfide derivatives.

Scientific Research Applications

2-chloro-N-(3-pyridyl)-1-benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.

    Biological Studies: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Industrial Applications: The compound is used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-pyridyl)-1-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-pyridyl)-1-benzenesulfonamide
  • 2-chloro-N-(2-pyridyl)-1-benzenesulfonamide
  • 2-chloro-N-(3-pyridyl)-1-toluenesulfonamide

Uniqueness

2-chloro-N-(3-pyridyl)-1-benzenesulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chlorine atom and the pyridine ring can affect the compound’s ability to interact with molecular targets, making it a valuable scaffold for drug design and development.

Properties

Molecular Formula

C11H9ClN2O2S

Molecular Weight

268.72 g/mol

IUPAC Name

2-chloro-N-pyridin-3-ylbenzenesulfonamide

InChI

InChI=1S/C11H9ClN2O2S/c12-10-5-1-2-6-11(10)17(15,16)14-9-4-3-7-13-8-9/h1-8,14H

InChI Key

WHKCMSRFVIMLDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NC2=CN=CC=C2)Cl

Origin of Product

United States

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